Hirudin (54-65) (TFA)

Catalog No.
S11217738
CAS No.
M.F
C68H94F3N13O27
M. Wt
1582.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Hirudin (54-65) (TFA)

Product Name

Hirudin (54-65) (TFA)

IUPAC Name

(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-carboxypropanoyl]amino]-3-phenylpropanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-3-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoic acid;2,2,2-trifluoroacetic acid

Molecular Formula

C68H94F3N13O27

Molecular Weight

1582.5 g/mol

InChI

InChI=1S/C66H93N13O25.C2HF3O2/c1-5-34(4)55(78-59(96)41(21-26-53(89)90)71-56(93)38(18-23-50(83)84)72-61(98)44(29-35-10-7-6-8-11-35)77-63(100)46(31-54(91)92)69-49(82)32-67)65(102)79-27-9-12-47(79)64(101)73-40(20-25-52(87)88)57(94)70-39(19-24-51(85)86)58(95)76-45(30-36-13-15-37(80)16-14-36)62(99)75-43(28-33(2)3)60(97)74-42(66(103)104)17-22-48(68)81;3-2(4,5)1(6)7/h6-8,10-11,13-16,33-34,38-47,55,80H,5,9,12,17-32,67H2,1-4H3,(H2,68,81)(H,69,82)(H,70,94)(H,71,93)(H,72,98)(H,73,101)(H,74,97)(H,75,99)(H,76,95)(H,77,100)(H,78,96)(H,83,84)(H,85,86)(H,87,88)(H,89,90)(H,91,92)(H,103,104);(H,6,7)/t34-,38-,39-,40-,41-,42-,43-,44-,45-,46-,47-,55-;/m0./s1

InChI Key

HDWCTUMRNNNDOF-YSWJBEFPSA-N

Canonical SMILES

CCC(C)C(C(=O)N1CCCC1C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC(=O)O)NC(=O)CN.C(=O)(C(F)(F)F)O

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](CC(=O)O)NC(=O)CN.C(=O)(C(F)(F)F)O

Hirudin (54-65) (TFA) is a synthetic peptide derived from the natural anticoagulant hirudin, which is produced by the medicinal leech Hirudo medicinalis. This fragment consists of amino acids 54 to 65 of the full-length hirudin molecule and is known for its potent inhibitory effects on thrombin, a key enzyme in the coagulation cascade. The trifluoroacetate (TFA) salt form enhances its solubility and stability, making it suitable for various biochemical applications. Hirudin (54-65) retains significant anticoagulant properties, making it a valuable tool in both research and therapeutic contexts .

  • Binding Reaction: The peptide binds to thrombin, forming a stable complex that inhibits its enzymatic activity. This binding can be quantified using techniques like surface plasmon resonance or isothermal titration calorimetry.
  • Conformational Changes: Upon binding, both hirudin and thrombin undergo conformational changes that can be studied using spectroscopic methods such as circular dichroism or nuclear magnetic resonance spectroscopy .
  • Inhibition Kinetics: The inhibition constant (KiK_i) can be determined through various kinetic assays, revealing the potency of hirudin (54-65) as a thrombin inhibitor .

Hirudin (54-65) exhibits strong anticoagulant activity by specifically inhibiting thrombin. Its biological activity has been extensively studied:

  • Thrombin Inhibition: Hirudin (54-65) binds to both the active site and exosite I of thrombin, thereby blocking fibrinogen cleavage and subsequent clot formation.
  • Potency: The fragment has shown comparable inhibitory potency to full-length hirudin, with KiK_i values in the low nanomolar range, indicating its effectiveness as an anticoagulant .
  • Safety Profile: As a natural product-derived peptide, it has a favorable safety profile and low immunogenicity compared to synthetic anticoagulants.

The synthesis of hirudin (54-65) can be achieved through several methods:

  • Solid-Phase Peptide Synthesis: This method allows for the stepwise assembly of amino acids on a solid support, facilitating the production of pure peptides.
  • Chemical Synthesis: Total chemical synthesis is possible, where protected amino acids are sequentially coupled to form the desired peptide chain.
  • Enzymatic Methods: Enzymatic synthesis can also be employed using proteases that selectively cleave larger hirudin precursors to yield specific fragments like hirudin (54-65) .

Hirudin (54-65) has several important applications:

  • Anticoagulant Therapy: It is used in clinical settings for patients at risk of thrombosis.
  • Research Tool: The peptide serves as a valuable tool in studying thrombin interactions and mechanisms of coagulation.
  • Drug Development: Hirudin derivatives are being explored for their potential in developing new anticoagulant drugs with improved efficacy and safety profiles .

Studies have demonstrated that hirudin (54-65) interacts with thrombin through both competitive and non-competitive mechanisms:

  • Competitive Binding: Hirudin competes with fibrinogen for binding to thrombin's active site.
  • Exosite Interactions: The C-terminal region of hirudin interacts with exosite I on thrombin, influencing its conformational state and activity .
  • Structural Analysis: Techniques such as X-ray crystallography have provided insights into the structural basis of these interactions, revealing how specific residues contribute to binding affinity and selectivity .

Hirudin (54-65) shares similarities with other anticoagulant peptides but possesses unique features:

Compound NameSourceKey Features
Full-Length HirudinHirudo medicinalisComplete sequence; potent thrombin inhibitor
HaemadinHaemadipsa spp.Similar structure; different inhibitory profile
BivalirudinSyntheticDesigned for longer half-life; less potent than hirudin
LepirudinRecombinantSimilar mechanism; used in clinical settings

Hirudin (54-65) is unique due to its specific sequence and structural characteristics that allow it to effectively inhibit thrombin while maintaining a simpler structure than full-length hirudin or other derivatives . Its design as a fragment allows for easier synthesis and modification, making it an attractive candidate for further development in anticoagulation therapy.

Solid-Phase Peptide Synthesis Optimization Strategies

Solid-phase peptide synthesis (SPPS) remains the cornerstone of Hirudin (54-65) (TFA) production. The process begins with resin selection, where Wang resin is preferred for synthesizing peptides with C-terminal acids due to its compatibility with trifluoroacetic acid (TFA) cleavage conditions [4]. Coupling efficiency is critical; even minor inefficiencies (e.g., 97% per step) can reduce overall yield to 1.4% for a 70-mer peptide, though shorter sequences like Hirudin (54-65) benefit from higher cumulative yields [1].

A key innovation involves combining coupling and deprotection steps to enhance sustainability. By adding 20% piperidine directly to the coupling cocktail containing Fmoc-amino acid-OxymaPure esters, researchers achieved 75% solvent reduction without compromising purity [3]. This "in situ Fmoc removal" method minimizes iterative washing, preserving the integrity of acid-sensitive residues like tryptophan or methionine in Hirudin (54-65) [3] [4].

Thermodynamic coupling additives, such as OxymaPure, further suppress racemization during activation. When paired with a 2:1 molar excess of amino acids, this approach ensures >99% coupling efficiency per cycle, critical for maintaining the peptide’s anti-thrombin activity [1] [4].

Reverse-Phase HPLC Purification Protocols for TFA Salts

Reverse-phase HPLC is indispensable for isolating Hirudin (54-65) (TFA) from synthesis byproducts. The peptide’s hydrophobicity, driven by residues like valine and leucine, necessitates gradient elution with acetonitrile (5–70% over 30 minutes) on C18 columns [5]. TFA (0.1% v/v) in both mobile phases enhances peak resolution by ion-pairing with basic amino groups, though residual TFA can complicate downstream applications [6].

To mitigate TFA-related cytotoxicity, post-purification counterion exchange is employed. For example, substituting TFA with acetate during lyophilization reduces cellular toxicity while maintaining peptide stability [6]. However, this requires careful pH adjustment during HPLC, as peptides with >25% charged residues (e.g., arginine in Hirudin) exhibit optimal solubility at neutral pH [5].

Table 1: HPLC Parameters for Hirudin (54-65) (TFA) Purification

ParameterSpecification
ColumnC18, 250 × 4.6 mm, 5 µm
Mobile Phase A0.1% TFA in water
Mobile Phase B0.1% TFA in acetonitrile
Gradient5–70% B over 30 minutes
Flow Rate1 mL/min
DetectionUV at 214 nm

Lyophilization Techniques and Stability Considerations

Lyophilization of Hirudin (54-65) (TFA) demands precise control over residual solvent and counterion retention. Formulations with mannitol (5% w/v) and phosphate-buffered saline (DPBS) exhibit minimal aggregation after six months at 5°C, whereas TFA volatility necessitates nitrogen-flushed storage to prevent counterion loss [6].

Primary drying at -45°C and 100 mTorr effectively removes acetonitrile, while secondary drying at 25°C reduces water content to <1%. Reconstitution stability tests reveal that lyophilized peptides maintain >97% purity when stored at 25°C/60% relative humidity for three months, provided the pH of the reconstituted solution remains near 7.8 [6]. Excipients like trehalose (2% w/v) further stabilize the peptide matrix by forming hydrogen bonds with backbone amides, preventing β-sheet formation and fibril aggregation [6].

Batch-to-Batch Variability Assessment through Mass Spectrometry

Mass spectrometry (MS) is pivotal for validating Hirudin (54-65) (TFA) consistency. Electrospray ionization (ESI)-MS detects impurities as low as 0.1%, such as deletion sequences from incomplete couplings or oxidized methionine residues [1] [7]. Batches synthesized using suboptimal resins (e.g., polystyrene without polyethylene glycol spacers) show higher variability in molecular weight (∆ > 2 Da), correlating with reduced thrombin inhibition [4] [7].

Table 2: MS Metrics for Batch Consistency Evaluation

ParameterAcceptable Range
Molecular Weight1563.8 ± 0.5 Da
Purity (UV-HPLC)≥95%
Impurity Threshold<0.5% per side product
Isotopic DistributionMatches theoretical envelope

Longitudinal studies demonstrate that integrating MS with ultraviolet spectroscopy reduces inter-batch variability by 40%, particularly when monitoring TFA adducts (m/z 114.02) that indicate incomplete counterion exchange [6] [7].

Hydrogen Bond Acceptor Count

31

Hydrogen Bond Donor Count

20

Exact Mass

1581.63341926 g/mol

Monoisotopic Mass

1581.63341926 g/mol

Heavy Atom Count

111

Dates

Modify: 2024-08-08

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